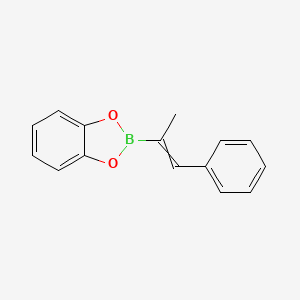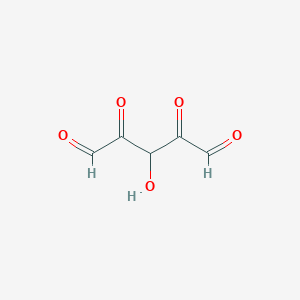![molecular formula C21H21N3O2 B12549240 6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline CAS No. 832101-96-9](/img/structure/B12549240.png)
6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline is a complex organic compound that features a quinoline core substituted with a nitro group at the 6-position and a 4-phenylpiperidin-1-ylmethyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline typically involves multi-step organic reactions. One common method includes the nitration of 2-[(4-phenylpiperidin-1-yl)methyl]quinoline using nitric acid under controlled conditions to introduce the nitro group at the 6-position .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The quinoline core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of 6-amino-2-[(4-phenylpiperidin-1-yl)methyl]quinoline.
Reduction: Formation of 6-amino-2-[(4-phenylpiperidin-1-yl)methyl]quinoline.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-[(4-Phenylpiperidin-1-yl)methyl]quinoline: Lacks the nitro group, resulting in different chemical and biological properties.
6-Amino-2-[(4-phenylpiperidin-1-yl)methyl]quinoline:
Uniqueness
6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline is unique due to the presence of both the nitro group and the 4-phenylpiperidin-1-ylmethyl substituent. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Propiedades
Número CAS |
832101-96-9 |
|---|---|
Fórmula molecular |
C21H21N3O2 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
6-nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline |
InChI |
InChI=1S/C21H21N3O2/c25-24(26)20-8-9-21-18(14-20)6-7-19(22-21)15-23-12-10-17(11-13-23)16-4-2-1-3-5-16/h1-9,14,17H,10-13,15H2 |
Clave InChI |
ACDCXROWTQJSBF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=CC=CC=C2)CC3=NC4=C(C=C3)C=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



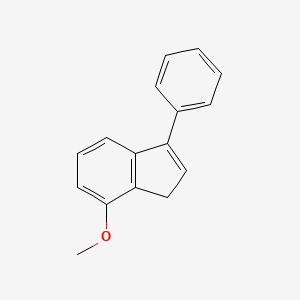
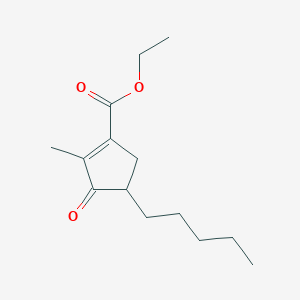
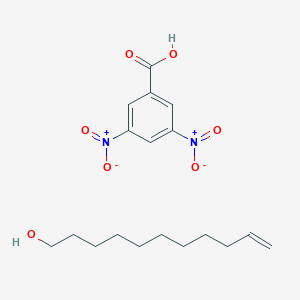
![3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran](/img/structure/B12549193.png)
![7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12549197.png)

![1-[(4-Amino-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12549214.png)


